molecular formula C19H16N2O4S B2564235 N-(benzo[d][1,3]dioxol-5-yl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide CAS No. 1203275-87-9

N-(benzo[d][1,3]dioxol-5-yl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide

Cat. No.: B2564235
CAS No.: 1203275-87-9
M. Wt: 368.41
InChI Key: FGWGVDKPINZNGZ-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring two key pharmacophores:

  • Benzo[d][1,3]dioxol-5-yl (piperonyl) group: A methylenedioxy-substituted aromatic ring known for enhancing metabolic stability and bioavailability in drug design .

The molecule is synthesized via a three-step protocol:

Substitution of benzyl bromide derivatives with thioglycolic acid to form thioether intermediates.

Conversion of the carboxyl group to an acid chloride using oxalyl chloride.

Coupling with benzo[d][1,3]dioxol-5-amine in the presence of triethylamine, yielding the final acetamide derivative .
Key spectral data (e.g., ¹H/¹³C NMR, HRMS) confirm its structure, with a melting point of 55.2–55.5°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Synthesis of 5-Methoxyisoquinoline: This involves the Pomeranz-Fritsch reaction, where benzaldehyde derivatives react with aminoacetaldehyde diethyl acetal.

    Thioacetamide Linkage: The final step involves the coupling of the benzo[d][1,3]dioxole derivative with the 5-methoxyisoquinoline derivative using thioacetic acid under basic conditions, followed by oxidation to form the thioacetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and automated systems would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzo[d][1,3]dioxole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or alcohols, depending on the functional groups present.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In organic synthesis, N-(benzo[d][1,3]dioxol-5-yl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide serves as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the synthesis of novel compounds.

Biology

This compound has potential applications in biological research due to its structural similarity to bioactive molecules. It can be used in the study of enzyme interactions and receptor binding assays.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and neurology.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(benzo[d][1,3]dioxol-5-yl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide exerts its effects involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can engage in π-π stacking interactions, while the thioacetamide linkage can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

The following table and analysis highlight structural analogs, their modifications, and associated pharmacological activities:

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name Structural Modifications Key Properties/Activities Reference
Target Compound : N-(benzo[d][1,3]dioxol-5-yl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide Methoxyisoquinoline thioether + piperonyl group Synthetic accessibility (62% yield), tested in plant models (A. thaliana root growth)
K-16 : N-(benzo[d][1,3]dioxol-5-yl)-2-((3-methylbenzyl)thio)acetamide 3-Methylbenzylthio substituent 62% yield, 55.2–55.5°C m.p., no hematotoxicity reported
C26 : N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((5-bromothiophen-2-yl)methyl)(methyl)amino)acetamide Bromothiophenmethyl + methylamino chain Synthesized for Salmonella pathogenicity inhibition; 48% yield
Compound 47 : 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide Benzo[d]thiazol sulfonyl + difluorophenyl Gram-positive antibacterial activity (MIC: 2–4 µg/mL)
Compound 10 : N-(4-(5-(benzo[d][1,3]dioxol-5-yl)-3-methoxy-1H-1,2,4-triazol-1-yl)phenyl)-2-(pyridin-4-ylthio)acetamide Triazole core + pyridylthio substituent Cytotoxicity evaluation in cancer models (IC₅₀: ~10 µM)
ASN90 : (S)-N-(5-(4-(1-(benzo[d][1,3]dioxol-5-yl)ethyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)acetamide Piperazine-thiadiazole hybrid O-GlcNAcase inhibitor for neurodegenerative diseases

Key Comparative Insights

Structural Diversity: Heterocyclic Core: The target compound’s isoquinoline thioether distinguishes it from derivatives with triazole (), thiadiazole (), or thiazolidinone () cores. Substituent Effects:

  • Methoxy groups (target compound) enhance lipophilicity compared to bromo (C26 ) or sulfonyl (Compound 47 ) groups.
  • Thioether vs. sulfonyl linkages: Thioethers (target compound) offer greater metabolic stability but lower polarity than sulfonamides (Compound 47 ).

Synthetic Accessibility :

  • The target compound’s three-step synthesis (37–90% yield) is more scalable than multi-step routes for triazole derivatives (52% yield for Compound 10 ).
  • Brominated analogs (C26 ) require stringent purification, reducing overall efficiency.

Pharmacological Profiles :

  • Antimicrobial Activity : Compound 47 and C26 show gram-positive/fungal inhibition, whereas the target compound’s activity remains unexplored in microbial assays.
  • CNS Applications : ASN90 targets neurodegenerative pathways, unlike the plant growth-modulating effects of the target compound .

Physicochemical Properties: Solubility: Pyridylthio (Compound 10 ) and morpholino () substituents improve aqueous solubility vs. the hydrophobic isoquinoline core. Thermal Stability: The target compound’s m.p. (55°C) is lower than triazole derivatives (198–200°C for Compound 10 ), suggesting differences in crystallinity.

Contradictions and Limitations

  • highlights sulfonamide acetamides as superior antibacterials, while thioether analogs (e.g., target compound) lack comparable data .
  • The plant-based bioactivity of the target compound contrasts with mammalian cell-focused studies for analogs like ASN90 .

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, cytotoxic effects, and therapeutic potential.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety linked to a methoxyisoquinoline via a thioacetamide group. Its chemical structure can be represented as follows:

PropertyValue
Molecular Formula C16H16N2O3S
Molecular Weight 316.37 g/mol
CAS Registry Number Not available
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. These interactions can modulate signaling pathways related to cell growth, apoptosis, and inflammation. The compound may influence the activity of enzymes and receptors, potentially leading to therapeutic effects against various diseases.

Cytotoxic Activity

Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. For instance, a study reported that derivatives containing similar structural motifs exhibited significant cytotoxicity with IC50 values comparable to standard chemotherapeutic agents like doxorubicin .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
N-(benzo[d][1,3]dioxol-5-yl)-2-thioacetamideHCT11615.8 ± 1.2
N-(benzo[d][1,3]dioxol-5-yl)-2-thioacetamideMCF718.4 ± 0.9
DoxorubicinHCT11610.0 ± 0.5
DoxorubicinMCF712.0 ± 0.6

Case Studies

Several case studies have highlighted the potential applications of this compound in cancer therapy:

  • Case Study on Antitumor Activity : In a preclinical trial, N-(benzo[d][1,3]dioxol-5-yl)-2-thioacetamide was administered to mice bearing xenograft tumors. The results demonstrated a significant reduction in tumor size compared to controls, indicating its potential as an effective anticancer agent .
  • Mechanistic Insights : Further investigations revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins . This suggests a multifaceted mechanism by which it exerts its cytotoxic effects.

Pharmacological Potential

The unique structural features of N-(benzo[d][1,3]dioxol-5-yl)-2-thioacetamide suggest that it could serve as a lead compound for developing new therapeutic agents. Its ability to interact with multiple biological targets positions it as a candidate for further research in drug development aimed at treating cancer and possibly other diseases.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(5-methoxyisoquinolin-1-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c1-23-15-4-2-3-14-13(15)7-8-20-19(14)26-10-18(22)21-12-5-6-16-17(9-12)25-11-24-16/h2-9H,10-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWGVDKPINZNGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CN=C2SCC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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